molecular formula C26H28O13 B2621616 Puerarin 6''-O-xyloside CAS No. 114240-18-5

Puerarin 6''-O-xyloside

Cat. No. B2621616
CAS RN: 114240-18-5
M. Wt: 548.497
InChI Key: YCFQXQCEEPCZMO-KATYHMCLSA-N
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Description

Puerarin 6’'-O-Xyloside is a compound isolated from the radix of Pueraria lobata (Willd.). It possesses anti-osteoporotic and anti-tumor activity . It induces the mitochondria-mediated apoptosis pathway .


Molecular Structure Analysis

The molecular weight of Puerarin 6’'-O-Xyloside is 548.49, and its formula is C26H28O13 . The chemical name is 7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[ (2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]chromen-4-one .


Chemical Reactions Analysis

Puerarin 6’'-O-xyloside has been shown to possess antitumor activity against colon cancer cell lines in a dose-dependent and time-dependent manner . It upregulated the expression levels of cleaved-caspase-3, cleaved-caspase-9, Bcl-2-associated X protein, and downregulated the expression levels of Bcl-2, matrix metalloproteinase (MMP)-3, MMP-9, and vascular endothelial growth factor .


Physical And Chemical Properties Analysis

Puerarin 6’'-O-xyloside is a white to off-white solid . It is soluble in methanol .

Scientific Research Applications

Puerarin 6''-O-xyloside has been studied extensively for its potential therapeutic applications, including its ability to reduce inflammation, improve blood circulation, and protect against oxidative damage. It has been shown to have anti-inflammatory, anti-oxidative, anti-tumor, anti-diabetic, and anti-hypertensive effects in animal models. In addition, it has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects. It has also been studied for its potential to treat various types of cancer, such as breast cancer, lung cancer, and liver cancer.

Mechanism of Action

Target of Action

Puerarin 6’‘-O-xyloside, a derivative of Puerarin, has been identified as a tumor suppressive compound . It primarily targets the PI3K/AKT/mTOR pathway , which plays a crucial role in regulating cell proliferation, stemness, and apoptosis . Puerarin 6’'-O-xyloside is also characterized as a lysine-specific demethylase 6B inhibitor .

Mode of Action

Puerarin 6’‘-O-xyloside interacts with its targets by inhibiting the PI3K/AKT/mTOR pathway . This inhibition results in decreased cell viability, proliferation, and stemness, and promotes apoptosis in hepatocellular carcinoma (HCC) cell lines . Additionally, Puerarin 6’'-O-xyloside promotes autophagy and decreases mitochondrial membrane potential .

Biochemical Pathways

Puerarin 6’'-O-xyloside affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its inhibition leads to decreased cell viability, proliferation, and stemness . The compound also promotes autophagy, a cellular process that removes unnecessary or dysfunctional components . Furthermore, it decreases mitochondrial membrane potential, which can lead to apoptosis .

Result of Action

The molecular and cellular effects of Puerarin 6’‘-O-xyloside’s action include decreased cell viability, proliferation, and stemness, and promoted apoptosis in hepatocellular carcinoma (HCC) cell lines . It also promotes autophagy and decreases mitochondrial membrane potential . These effects highlight Puerarin 6’'-O-xyloside as a promising prodrug that could inhibit both PI3K/AKT/mTOR and epigenetic demethylation .

Advantages and Limitations for Lab Experiments

The advantages of using puerarin 6''-O-xyloside in laboratory experiments include its high purity and availability, low cost, and low toxicity. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its relatively short half-life in the body. In addition, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.

Future Directions

Future research on puerarin 6''-O-xyloside should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further studies should investigate the effects of this compound on various types of cancer, as well as its potential to treat other diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research should investigate the potential interactions of this compound with other drugs and dietary supplements, as well as its potential toxicity.

Synthesis Methods

Puerarin 6''-O-xyloside can be synthesized in the laboratory by chemical or enzymatic methods. The chemical method involves the reaction of puerarin with xylose in the presence of an acid catalyst, such as hydrochloric acid. The enzymatic method involves the use of an enzyme, such as xylosyltransferase, to catalyze the reaction between puerarin and xylose. Both methods produce this compound in high yields.

Safety and Hazards

Puerarin 6’'-O-xyloside should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O13/c27-11-3-1-10(2-4-11)13-7-36-24-12(18(13)30)5-6-14(28)17(24)25-22(34)21(33)20(32)16(39-25)9-38-26-23(35)19(31)15(29)8-37-26/h1-7,15-16,19-23,25-29,31-35H,8-9H2/t15-,16-,19+,20-,21+,22-,23-,25+,26+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQXQCEEPCZMO-KATYHMCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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